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Abstract
SGC2085 is a potent and selective small molecule inhibitor of Coactivator Associated Arginine

Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4).

This document provides a comprehensive technical overview of the biochemical and cellular

activity of SGC2085. It includes detailed summaries of its inhibitory potency, selectivity profile,

and known cellular effects. Furthermore, this guide outlines key experimental protocols for

assessing its activity and visualizes the critical signaling pathways in which its target, CARM1,

is involved.

Biochemical Activity
SGC2085 is a highly potent inhibitor of CARM1 with a reported half-maximal inhibitory

concentration (IC50) of 50 nM.[1] Its mechanism of inhibition is noncompetitive with respect to

both the peptide substrate and the S-adenosylmethionine (SAM) cofactor.[1]

Quantitative Inhibitory Activity
The inhibitory potency of SGC2085 against CARM1 and its selectivity against other protein

arginine methyltransferases (PRMTs) have been quantitatively determined.
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Target IC50 (nM) Notes

CARM1 (PRMT4) 50 Potent inhibition.

PRMT6 5200
Over 100-fold less potent than

against CARM1.

Other PRMTs >100-fold selectivity
High selectivity over other

tested PRMTs.

Selectivity Profile
SGC2085 has demonstrated high selectivity for CARM1. In a broad panel of 21 human protein

methyltransferases, SGC2085 showed complete selectivity when tested at concentrations of 1,

10, and 50 μM.[1]

Cellular Activity
A significant characteristic of SGC2085 is its limited cellular activity, which is attributed to poor

cell permeability.[1] In HEK293 cells, treatment with SGC2085 at concentrations up to 10 μM

for 48 hours did not result in a detectable inhibition of the methylation of BAF155, a known

cellular substrate of CARM1.[1]

Experimental Protocols
In Vitro CARM1 Inhibition Assay (Radioactive Filter-
Binding)
This protocol describes a common method for measuring the in vitro enzymatic activity of

CARM1 and its inhibition by compounds like SGC2085.

Materials:

Recombinant human CARM1 enzyme

Biotinylated peptide substrate

[³H]-S-adenosylmethionine (SAM)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b10771654?utm_src=pdf-body
https://www.benchchem.com/product/b10771654?utm_src=pdf-body
https://www.cnreagent.com/s/sv9427.html
https://www.benchchem.com/product/b10771654?utm_src=pdf-body
https://www.cnreagent.com/s/sv9427.html
https://www.benchchem.com/product/b10771654?utm_src=pdf-body
https://www.cnreagent.com/s/sv9427.html
https://www.benchchem.com/product/b10771654?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10771654?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Assay Buffer: 20 mM bicine, pH 7.5, 1 mM tris(2-carboxyethyl)phosphine (TCEP), 0.005%

bovine skin gelatin, 0.002% Tween-20

SGC2085 or other test compounds dissolved in DMSO

Unlabeled SAM (for quenching)

FlashPlate

Procedure:

Pre-incubate CARM1 with varying concentrations of SGC2085 (or DMSO control) for 30

minutes at room temperature.

Initiate the reaction by adding a mixture of the biotinylated peptide substrate (final

concentration ~250 nM) and [³H]-SAM (final concentration ~30 nM).

Allow the reaction to proceed at room temperature.

Quench the reaction by adding an excess of unlabeled SAM (final concentration ~300 μM).

Measure the amount of [³H]-labeled peptide produced using a FlashPlate on a suitable

reader.

Calculate IC50 values from the dose-response curves.

Cellular Assay for CARM1 Activity (Western Blot)
This protocol outlines a method to assess the cellular activity of CARM1 inhibitors by

measuring the methylation status of a known substrate, BAF155.

Cell Culture and Treatment:

Culture HEK293 cells in DMEM supplemented with 10% FBS, penicillin (100 U/mL), and

streptomycin (100 μg/mL).

Seed cells in 12-well plates and grow to approximately 30% confluency.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b10771654?utm_src=pdf-body
https://www.benchchem.com/product/b10771654?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10771654?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Treat cells with SGC2085 at desired concentrations (e.g., up to 10 μM) or DMSO as a

vehicle control for 48 hours.

Cell Lysis:

After treatment, remove the media and wash the cells with ice-cold PBS.

Lyse the cells in 100 μL of total lysis buffer (20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM

EDTA, 10 mM MgCl₂, 0.5% Triton X-100, 12.5 U/mL benzonase) supplemented with a

complete EDTA-free protease inhibitor cocktail.

Incubate for 3 minutes at room temperature.

Add SDS to a final concentration of 1%.

Western Blotting:

Determine the protein concentration of the lysates.

Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST)

for 1 hour at room temperature.

Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.

Primary antibodies: mouse anti-BAF155 (1:500) and rabbit anti-dimethyl BAF155 (R1064,

asymmetrically dimethylated) (1:1000).[2]

Wash the membrane three times with TBST.

Incubate with appropriate HRP-conjugated or fluorescent secondary antibodies for 1 hour at

room temperature.

Wash the membrane three times with TBST.

Detect the signal using an appropriate chemiluminescent or fluorescent imaging system.
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CARM1 Signaling Pathways
CARM1 is a key regulator in several critical cellular signaling pathways. The following diagrams

illustrate the role of CARM1 in these pathways.
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CARM1 in the DNA Damage Response Pathway.

In response to DNA damage, ATM kinase is activated, which in turn activates p53 and BRCA1.

[3][4] CARM1 methylates the coactivator p300 and histones, which facilitates the formation of a
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coactivator complex with BRCA1.[3][4] This complex then promotes the expression of cell cycle

inhibitors like p21 and Gadd45, leading to cell cycle arrest and DNA repair.[3][4]

Cytoplasm

Nucleus

TNFα

IKK Complex

activates

IκB

phosphorylates
(degradation)

p65/p50
(NF-κB)

inhibits

p65/p50

translocates

NF-κB Target Genes
(e.g., anti-apoptotic)

activates transcription

p300/CBP

coactivates

CARM1

coactivates

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://pfocr.wikipathways.org/figures/PMC3117038__cc1009_1343_fig001.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3117038/
https://pfocr.wikipathways.org/figures/PMC3117038__cc1009_1343_fig001.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3117038/
https://www.benchchem.com/product/b10771654?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10771654?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


CARM1 in NF-κB Signaling.

CARM1 acts as a transcriptional coactivator for NF-κB.[5][6][7] Upon stimulation by signals like

TNFα, the IKK complex phosphorylates IκB, leading to its degradation and the release of the

p65/p50 NF-κB dimer.[8] This dimer then translocates to the nucleus, where it interacts with

coactivators, including CARM1 and p300/CBP, to activate the transcription of target genes

involved in inflammation and cell survival.[5][6][7]
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CARM1 in TGF-β/Smad Signaling.

In the TGF-β signaling pathway, ligand binding to the TGF-β receptor complex leads to the

phosphorylation of Smad2 and Smad3.[9][10][11] These then form a complex with Smad4,

which translocates to the nucleus to regulate gene expression.[9][10][11] CARM1 can

methylate the inhibitory Smad7, which may regulate its function in inhibiting the TGF-β

receptor.[12]
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CARM1 in p53 Signaling.

The tumor suppressor p53 is activated in response to cellular stress and regulates the

transcription of genes involved in cell cycle arrest and apoptosis.[13] CARM1 can act as a

coactivator for p53-mediated transcription.[14] Conversely, p53 has been shown to repress the

expression of the CARM1 gene, indicating a potential negative feedback loop.[15]

Conclusion
SGC2085 is a valuable chemical probe for studying the biochemical functions of CARM1 due

to its high potency and selectivity. However, its utility in cellular studies is limited by poor cell
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permeability. The experimental protocols and signaling pathway diagrams provided in this

guide offer a framework for researchers investigating CARM1 and the potential therapeutic

applications of more cell-permeable inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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